Enzyme Inhibitory Potency: Cp-THF P2 Inhibitor vs. Meso-Bicyclic Urethane Inhibitors
Inhibitor 2, which employs a Cp-THF-derived P2 urethane originating from the (3aS,6aR)-configured scaffold, exhibited a Ki = 0.11 nM and antiviral IC50 = 3.8 nM against wild-type HIV-1 [1]. In contrast, inhibitor 3, a structurally related analog incorporating a meso-bicyclic 1,3-dioxolane urethane P2 ligand that is achiral, showed a comparable enzyme Ki (0.18 nM) but a significantly weaker antiviral IC50 (170 nM), representing a ~45-fold reduction in cellular antiviral potency [1].
| Evidence Dimension | HIV-1 protease enzyme inhibition (Ki) and antiviral activity (IC50) in cell-based assay |
|---|---|
| Target Compound Data | Inhibitor 2 (Cp-THF P2): Ki = 0.11 nM; IC50 = 3.8 nM |
| Comparator Or Baseline | Inhibitor 3 (meso-1,3-dioxolane P2): Ki = 0.18 nM; IC50 = 170 nM |
| Quantified Difference | ~45-fold superior antiviral IC50 for Cp-THF inhibitor relative to meso-dioxolane comparator |
| Conditions | Ki determined by fluorogenic substrate cleavage assay; IC50 measured in MT-2 cell-based antiviral assay against wild-type HIV-1 |
Why This Matters
This demonstrates that while both scaffolds achieve sub-nanomolar enzyme binding, only the chiral Cp-THF scaffold translates into potent cellular antiviral activity, making the (3aS,6aR)-amine intermediate indispensable for producing therapeutically viable inhibitors.
- [1] Ghosh AK, Gemma S, Takayama J, et al. Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands: structure-based design, synthesis, biological evaluation and protein–ligand X-ray studies. Org Biomol Chem. 2008;6(20):3703-3713. doi:10.1039/B809178A View Source
